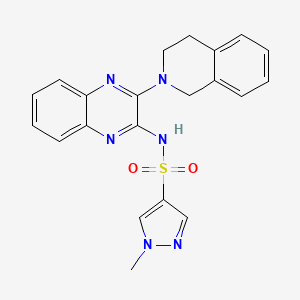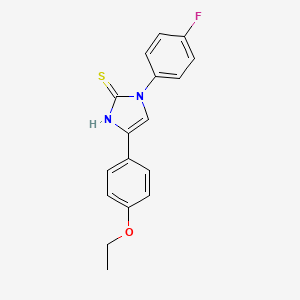
N-(3-(3,4-dihydroisoquinolin-2(1H)-yl)quinoxalin-2-yl)-1-methyl-1H-pyrazole-4-sulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-(3,4-dihydroisoquinolin-2(1H)-yl)quinoxalin-2-yl)-1-methyl-1H-pyrazole-4-sulfonamide is a complex organic compound known for its multifaceted chemical properties and potential applications across various scientific fields. This compound falls under the class of heterocyclic compounds, characterized by the presence of several nitrogen-containing rings in its structure. Such compounds often exhibit unique chemical behaviors due to the diverse functional groups and structural motifs they encompass.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-(3,4-dihydroisoquinolin-2(1H)-yl)quinoxalin-2-yl)-1-methyl-1H-pyrazole-4-sulfonamide typically involves multi-step processes that include cyclization reactions, condensation reactions, and sulfonamide formation. Starting materials often include quinoxaline derivatives, isoquinoline, and pyrazole intermediates, which are sequentially reacted under controlled conditions involving catalysts and reagents like acetic acid or sulfuric acid.
Industrial Production Methods: Industrial production might employ continuous flow synthesis techniques to enhance efficiency and yield. This can involve the use of automated reaction systems to precisely control reaction parameters such as temperature, pressure, and reagent concentrations, ensuring consistency and scalability.
Types of Reactions:
Oxidation: The compound may undergo oxidation reactions, resulting in the formation of oxidized derivatives.
Reduction: Reductive reactions can be used to modify specific functional groups within the molecule.
Substitution: Substitution reactions can occur at various reactive sites, particularly where electrophilic or nucleophilic reagents are involved.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Typical reducing agents might include lithium aluminum hydride or sodium borohydride.
Substitution: Various halogenating agents, such as thionyl chloride or bromine, can facilitate substitution reactions.
Major Products Formed: The products formed from these reactions depend on the specific functional groups targeted. For instance, oxidation might yield sulfoxides or sulfones, while substitution might introduce new functional groups like halides or hydroxyl groups.
科学研究应用
Chemistry: The compound's diverse reactivity makes it a valuable intermediate in organic synthesis, potentially leading to new materials and chemical entities.
Biology: In biological research, the compound may be explored for its interaction with biomolecules, such as enzymes or receptors, providing insights into biochemical pathways and mechanisms.
Medicine: Its unique structure suggests potential pharmacological applications, possibly as a lead compound in the development of new drugs or therapeutic agents. Its ability to interact with various biological targets could lead to discoveries in the treatment of diseases.
Industry: Industrial applications might include its use as a catalyst or as a precursor in the synthesis of specialty chemicals or materials.
作用机制
The mechanism by which N-(3-(3,4-dihydroisoquinolin-2(1H)-yl)quinoxalin-2-yl)-1-methyl-1H-pyrazole-4-sulfonamide exerts its effects can involve binding to specific molecular targets, such as enzymes or receptors. The compound's interaction with these targets can trigger a cascade of biochemical events, modulating pathways involved in cell signaling, metabolism, or other cellular processes.
相似化合物的比较
Quinoxaline derivatives
Pyrazole sulfonamides
Isoquinoline-based compounds
The unique structural combination within N-(3-(3,4-dihydroisoquinolin-2(1H)-yl)quinoxalin-2-yl)-1-methyl-1H-pyrazole-4-sulfonamide highlights its versatility and potential across various fields of scientific research and application.
属性
IUPAC Name |
N-[3-(3,4-dihydro-1H-isoquinolin-2-yl)quinoxalin-2-yl]-1-methylpyrazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N6O2S/c1-26-14-17(12-22-26)30(28,29)25-20-21(24-19-9-5-4-8-18(19)23-20)27-11-10-15-6-2-3-7-16(15)13-27/h2-9,12,14H,10-11,13H2,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHLSXUNLVPWTEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)S(=O)(=O)NC2=NC3=CC=CC=C3N=C2N4CCC5=CC=CC=C5C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{(E)-[(3-methoxyphenyl)imino]methyl}phenol](/img/structure/B2555230.png)
![1-methyl-[2-(1-methyl-1H-pyrazol-5-yl)piperidin-3-yl]methanamine, trans](/img/structure/B2555231.png)
![N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2555232.png)
![N-(benzo[d][1,3]dioxol-5-yl)-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide](/img/structure/B2555233.png)

![(2Z)-7-hydroxy-N-(5-methylpyridin-2-yl)-2-{[3-(trifluoromethoxy)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B2555236.png)


![2-({9-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)-N-(naphthalen-1-yl)acetamide](/img/structure/B2555239.png)
![(3-Amino-4-(thiophen-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-yl)(3-bromophenyl)methanone](/img/structure/B2555241.png)

![N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]naphthalene-2-sulfonamide](/img/structure/B2555248.png)

